N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S.ClH/c1-2-30-19-7-8-20-21(16-19)31-23(25-20)27(10-9-26-11-13-29-14-12-26)22(28)15-17-3-5-18(24)6-4-17;/h3-8,16H,2,9-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXXLUXCCYEVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared to analogs in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ethoxy vs. Fluoro Substituents : Ethoxy groups (e.g., in PB8 and the target compound) generally lower polarity compared to fluoro substituents, as seen in the supplier-listed fluorobenzo[d]thiazole analog . This may influence solubility and binding affinity.
- Morpholinoethyl vs.
- Melting Points : Ethoxy-containing compounds exhibit moderate to high melting points (230–257°C), consistent with their crystalline nature .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and salt formation. For example, coupling reactions between ethoxybenzo[d]thiazol-2-amine derivatives and fluorophenylacetic acid precursors are common, followed by alkylation with morpholinoethyl groups. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., HATU or EDCI) to improve yields .
- Characterization : Post-synthesis, techniques like ¹H/¹³C NMR and LC-MS are critical for structural confirmation. Recrystallization using ethanol or dichloromethane enhances purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow : Use a combination of NMR spectroscopy to verify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and mass spectrometry to confirm molecular weight (e.g., [M+H]+ via ESI-MS). Purity ≥95% is achievable via HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What are the recommended storage conditions to maintain stability?
- Best Practices : Store lyophilized powder at -20°C in inert, moisture-free environments. Stability studies suggest degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How do substituents like the morpholinoethyl group influence biological activity in structure-activity relationship (SAR) studies?
- SAR Insights : The morpholinoethyl moiety enhances solubility and modulates target affinity. Comparative studies with analogs (e.g., dimethylaminoethyl or pyrazolylethyl substitutions) show that morpholino groups improve pharmacokinetics by reducing hepatic clearance. Activity assays (e.g., enzyme inhibition) should pair with LogP measurements to correlate hydrophilicity with efficacy .
Q. What experimental strategies resolve discrepancies in biological activity data across studies?
- Troubleshooting : Inconsistent IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding affinity). Statistical tools like Grubbs’ test identify outliers .
Q. How can molecular docking simulations guide target identification for this compound?
- Computational Approach : Use Schrödinger Suite or AutoDock Vina to model interactions with putative targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking between fluorophenyl and aromatic residues. Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. What in vitro and in vivo models are optimal for evaluating neuroprotective or anticancer potential?
- Model Systems :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
